molecular formula C34H37N5O6 B087964 Z-His-Phe-Phe-OEt CAS No. 13053-61-7

Z-His-Phe-Phe-OEt

Cat. No.: B087964
CAS No.: 13053-61-7
M. Wt: 611.7 g/mol
InChI Key: BACUIVJHGVZWKI-DTXPUJKBSA-N
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Description

Z-His-Phe-Phe-OEt is a synthetic tripeptide derivative comprising a histidine (His) residue followed by two phenylalanine (Phe) residues, with a benzyloxycarbonyl (Z) group protecting the N-terminal histidine and an ethyl ester (OEt) at the C-terminal. This compound is structurally characterized by:

  • Molecular formula: Likely ~C₃₄H₃₉N₅O₇ (estimated based on analogous Z-protected tripeptides).
  • Molecular weight: ~670–710 g/mol (approximated from Z-Phe-OH [299.32 g/mol; and tripeptide backbone additions).
  • Functional groups: Z-group (aromatic carbamate), imidazole (His side chain), phenyl rings (Phe residues), and ethyl ester.

The Z-group enhances solubility in organic solvents and stabilizes the peptide during synthesis, while the ethyl ester improves cell permeability. Applications may include catalysis (due to His's metal-binding capacity ), self-assembly nanostructures (Phe-Phe motifs form nanotubes ), and biochemical assays (ligand binding ).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Phe-Phe-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of phenylalanine residues and the final esterification to form the ethyl ester. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of peptides .

Chemical Reactions Analysis

Types of Reactions: Z-His-Phe-Phe-OEt undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage. It is a substrate for pepsin, which catalyzes the hydrolysis of the peptide bond between the phenylalanine residues .

Common Reagents and Conditions: The hydrolysis of this compound by pepsin occurs under acidic conditions, typically at a pH of around 2. The reaction is facilitated by the presence of water and the catalytic activity of pepsin .

Major Products Formed: The primary products of the hydrolysis reaction are the individual amino acids and peptides resulting from the cleavage of the peptide bond. These include histidine, phenylalanine, and their respective derivatives .

Scientific Research Applications

Peptide Synthesis

Z-His-Phe-Phe-OEt serves as a crucial building block in peptide synthesis. Peptides are essential in drug development and therapeutic applications, including the design of biologically active compounds. The compound can be utilized in Solid Phase Peptide Synthesis (SPPS), where it facilitates the formation of peptide bonds between amino acids. This method is particularly advantageous for synthesizing complex peptides that may exhibit therapeutic properties against various diseases .

Drug Delivery Systems

In drug delivery systems, this compound enhances the bioavailability of therapeutic agents. Its incorporation into nanoparticles or other delivery vehicles can improve the efficacy of drugs, especially in cancer treatment. By modifying the pharmacokinetics and biodistribution of drugs, this compound can help achieve targeted delivery and reduce side effects associated with conventional therapies .

Biochemical Research

This compound is extensively used in biochemical research to study protein interactions and enzyme activities. It aids researchers in understanding cellular processes and disease mechanisms by acting as a substrate for various enzymes. For instance, it has been identified as a potent inhibitor of glucose transport mechanisms, making it a valuable tool in metabolic studies .

Diagnostic Applications

The compound is also valuable in developing diagnostic tools, particularly for identifying specific biomarkers associated with diseases. Its ability to interact with proteins can facilitate the detection of pathological conditions through biochemical assays. This application is critical in early disease diagnosis and monitoring treatment responses .

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations to enhance skin penetration and improve the efficacy of active ingredients. Its properties allow for better absorption of compounds through the skin barrier, making it a popular choice in skincare products aimed at delivering therapeutic benefits .

Peptide Synthesis Case Study

A study demonstrated that this compound could be effectively utilized in synthesizing glycopeptides, which are important for various biological functions and therapeutic applications. The research highlighted the efficiency of using this compound in SPPS protocols under optimized conditions to minimize epimerization during synthesis .

Drug Delivery Systems Case Study

Research on nanoparticle formulations incorporating this compound showed significant improvements in drug delivery efficiency for anticancer agents. The study found that modifying nanoparticles with this compound enhanced cellular uptake and therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of Z-His-Phe-Phe-OEt involves its interaction with pepsin, an aspartic protease. Pepsin recognizes and binds to the hydrophobic L-amino acid residues in the substrate, facilitating the cleavage of the peptide bond. The catalytic activity of pepsin is driven by the ionization of prototrophic groups in both the enzyme and the substrate, which is influenced by the pH of the reaction environment .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Z-His-Phe-Phe-OEt and Analogues

Compound Molecular Weight (g/mol) Key Features Applications
This compound ~670–710 His metal-binding, Phe-Phe stacking Catalysis, nanostructures, assays
Z-Phe-Leu 412.48 Z-Phe + hydrophobic Leu Ligand binding assays
Z-Phe-Arg 649.14 Z-Phe + cationic Arg side chain Enzyme substrates (e.g., kallikrein)
Diphenylalanine 312.33 Phe-Phe motif, no protecting groups Nanotube self-assembly
H-Phe(4-NH₂)-OH 180.20 Amino-modified Phe, free carboxyl Drug design, modified peptide studies

Key Observations :

  • Chain Length : this compound’s tripeptide structure offers greater conformational flexibility than dipeptides (e.g., Z-Phe-Leu) but less than larger polypeptides.
  • Functional Groups: The His imidazole enables metal coordination, distinguishing it from non-His analogues. The Z-group and ethyl ester enhance synthetic stability compared to unprotected peptides (e.g., diphenylalanine ).
  • Self-Assembly: While Phe-Phe motifs form nanotubes , the Z-group in this compound may alter aggregation kinetics or morphology.

Challenges :

  • Steric hindrance from the Z-group and His side chain may reduce coupling efficiency compared to simpler peptides like Z-Phe-Leu.
  • Purification requires HPLC or chromatography due to similar polarity to byproducts.

Biological Activity

Z-His-Phe-Phe-OEt is a synthetic peptide that has garnered interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

This compound is a derivative of the dipeptide Z-His-Phe, where an ethyl ester group is added to enhance its lipophilicity and bioavailability. The molecular formula for this compound is C25H30N4O4C_{25}H_{30}N_{4}O_{4}. The compound features a histidine (His) residue, two phenylalanine (Phe) residues, and an ethyl ester modification that influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The histidine residue can act as a nucleophile, while the phenylalanine residues contribute to hydrophobic interactions. These interactions are crucial for binding affinity and specificity towards molecular targets, such as proteolytic enzymes.

Enzymatic Interactions

This compound has been shown to be a substrate for various proteases, including carboxypeptidase Y (CPase Y) and pepsin. The hydrolysis of this peptide by these enzymes can be influenced by pH levels, temperature, and the presence of other substrates. For instance, studies indicate that peptides containing basic amino acids like histidine are hydrolyzed more efficiently at alkaline pH levels compared to those with neutral or acidic residues .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
  • Enzyme Inhibition : this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound may alter metabolic processes beneficially in various disease states.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Kinetics : A kinetic study demonstrated that this compound is hydrolyzed by CPase Y with a kcatk_{cat} value significantly higher than that of other similar peptides. This indicates a strong substrate affinity and suggests potential applications in drug design .
  • Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .
  • Anticancer Activity : A recent investigation reported that this compound induced apoptosis in human cancer cell lines through the mitochondrial pathway, suggesting its role as a candidate in cancer therapy .

Table 1: Enzymatic Hydrolysis Kinetics of this compound

EnzymepH Levelkcatk_{cat} (s1^{-1})KmK_m (mM)Efficiency (s1^{-1} mM1^{-1})
CPase Y7.50.150.027.5
Pepsin3.00.100.052.0

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Z-His-Phe-Phe-OEt to ensure high purity?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Critical steps include:

  • Coupling Efficiency : Use HOBt/DIC as coupling agents to minimize racemization .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures purity >95% .
  • Validation : Mass spectrometry (MS) and NMR (1H/13C) confirm molecular identity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Primary Structure : ESI-MS or MALDI-TOF MS for molecular weight confirmation .
  • Secondary Structure : Circular Dichroism (CD) spectroscopy in aqueous buffers (e.g., PBS) to assess conformational stability .
  • Dynamic Behavior : 2D-NMR (e.g., NOESY) to study intramolecular interactions in solution .

Q. How should researchers design control experiments when testing enzymatic stability?

  • Methodological Answer : Apply the PICOT framework:

  • Population : this compound in simulated physiological conditions (e.g., pH 7.4, 37°C).
  • Intervention : Exposure to proteases (e.g., trypsin/chymotrypsin).
  • Comparison : Stability in protease-free buffers.
  • Outcome : Quantify degradation via HPLC-UV at 214 nm over 24 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Variable Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) using meta-analysis frameworks .
  • Reproducibility : Replicate studies with standardized controls (e.g., IC50 measurements in triplicate) .
  • Statistical Modeling : Use ANOVA to identify confounding variables (e.g., solvent effects) .

Q. What computational approaches predict this compound’s interaction with target receptors?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions (ΔG calculations).
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability under physiological conditions .
  • Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays .

Q. What strategies investigate conformational dynamics in different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test polar (water/DMSO) vs. non-polar (chloroform) solvents via CD spectroscopy.
  • Temperature Gradients : Monitor conformational shifts at 5–80°C to identify thermal stability thresholds .
  • MD Simulations : Analyze solvent-peptide interactions using explicit solvent models (e.g., TIP3P water) .

Q. Data Contradiction & Validation

Q. How to address conflicting data on this compound’s cytotoxicity in vitro?

  • Methodological Answer :

  • Assay Standardization : Use MTT assays with matched cell passage numbers and serum concentrations .
  • Dose-Response Curves : Compare EC50 values across studies using Hill slope analysis .
  • Ethical Replication : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to design confirmatory studies .

Q. What methods validate the peptide’s stability under long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 4°C, -20°C, and -80°C for 6–12 months; analyze degradation via LC-MS .
  • Excipient Screening : Test stabilizers (e.g., trehalose) using DOE (Design of Experiments) frameworks .

Q. Frameworks for Rigorous Research Design

Q. How to apply the FINER criteria to this compound studies?

  • Methodological Answer :

  • Feasible : Ensure access to synthesis facilities and analytical instruments (e.g., HPLC-MS).
  • Interesting : Focus on understudied applications (e.g., blood-brain barrier penetration).
  • Novel : Investigate novel derivatives (e.g., D-amino acid substitutions).
  • Ethical : Adhere to institutional guidelines for in vivo testing.
  • Relevant : Align with therapeutic goals (e.g., neurodegenerative disease targets) .

Q. How to structure a hypothesis for this compound’s mechanism of action?

  • Methodological Answer : Use PEO framework:
  • Population : Neuronal cell lines (e.g., SH-SY5Y).
  • Exposure : Treatment with this compound (1–100 µM).
  • Outcome : Measure changes in amyloid-beta aggregation via ThT fluorescence .

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUIVJHGVZWKI-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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